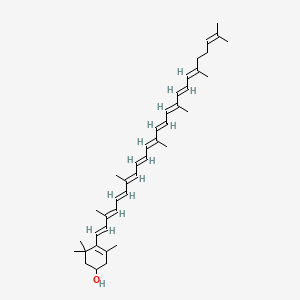

cis-Rubixanthin

Description

Structure

3D Structure

Properties

CAS No. |

79-75-4 |

|---|---|

Molecular Formula |

C40H56O |

Molecular Weight |

552.9 g/mol |

IUPAC Name |

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |

InChI Key |

ABTRFGSPYXCGMR-HNNISBQLSA-N |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Cis Rubixanthin

Identification and Profiling in Botanical and Microbial Sources

Cis-Rubixanthin (B13826856), also known as gazaniaxanthin, is a carotenoid that, while not as widespread as some other xanthophylls, has been identified in a variety of plant species. atamanchemicals.comjst.go.jp It is notably responsible for the orange and red hues in certain flowers and fruits. biosynth.com

One of the most well-documented sources of cis-rubixanthin is the petals of flowers from the Gazania genus, where it is a primary carotenoid. atamanchemicals.comresearchgate.net It has also been isolated from the petals of various rose species (Rosa) and rose hips (Rosa canina, Rosa rubiginosa). atamanchemicals.comresearchgate.netchemicalbook.comnih.govsemanticscholar.org Research on orange-flowered cultivars of Calendula officinalis (pot marigold) has revealed the presence of several cis-isomers of carotenoids, including (5’Z,9’Z)-rubixanthin, which had not been previously identified from a natural source. researchgate.nettandfonline.com This finding highlights that specific cultivars can be unique reservoirs of certain carotenoid isomers. researchgate.net

While the primary sources of rubixanthin (B192290) are plants, the broader family of carotenoids is also synthesized by a diverse range of microorganisms, including bacteria, fungi, and microalgae. researchgate.netmdpi.com For instance, fungi such as Neurospora crassa and bacteria like Paracoccus carotinifaciens are known producers of various carotenoids. mdpi.com Although specific documentation on microbial synthesis of cis-rubixanthin is less common than for its plant sources, the metabolic pathways for carotenoid production are present in these organisms. mdpi.com Genetically engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, are also being explored for the production of commercially important carotenoids. mdpi.comnih.gov

The identification of cis-rubixanthin in these sources relies on advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for separating cis-isomers from their trans counterparts and other carotenoids within a sample. mdpi.comnih.gov The structural confirmation is then typically achieved using nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, COSY, and NOESY experiments, which provide detailed information about the molecule's three-dimensional structure and the configuration of its double bonds. researchgate.net

Factors Influencing in planta Accumulation and Isomeric Ratios

The accumulation of cis-rubixanthin and the ratio of its isomers in plants are not static but are influenced by a combination of genetic and environmental factors.

Genotypic Variation and Cultivar-Specific Profiles

Significant variation in carotenoid profiles, including the presence and concentration of cis-rubixanthin, exists among different plant species and even between cultivars of the same species. jst.go.jpresearchgate.net For example, studies on Calendula officinalis have shown that orange-flowered cultivars uniquely contain a variety of carotenoids with a cis-structure at the C-5 position, including forms of rubixanthin, which are absent in their yellow-flowered counterparts. researchgate.nettandfonline.com This difference is attributed to a loss-of-function mutation in a petal-specific carotenoid isomerase (CRTISO) enzyme in the orange cultivars. jst.go.jpvulcanchem.com This enzyme is crucial for the conversion of cis-lycopene to trans-lycopene, a necessary step for the subsequent cyclization reactions in the main carotenoid biosynthetic pathway. jst.go.jp

This genetic-based difference underscores the importance of genotype in determining the specific carotenoid fingerprint of a plant. The table below illustrates the differing carotenoid profiles in Calendula officinalis cultivars.

| Cultivar Type | Key Carotenoids Present |

| Orange-flowered | Contains (5Z,9Z)-lycopene, (5Z,9Z,5'Z,9'Z)-lycopene, (5'Z)-γ-carotene, and (5'Z,9'Z)-rubixanthin , among other cis-isomers. researchgate.nettandfonline.com |

| Yellow-flowered | Lacks the array of C-5 cis-isomers found in the orange cultivars; its coloration is due to other carotenoids. tandfonline.com |

Environmental and Developmental Influences on Isomer Content

In addition to genetic predisposition, environmental conditions and the developmental stage of the plant can significantly impact the accumulation and isomeric ratio of carotenoids. Light exposure is a key environmental factor that can induce the isomerization of carotenoids. vulcanchem.com For instance, sunlight can promote the conversion of all-trans-rubixanthin to its 5'Z (cis) isomer in rose hips. vulcanchem.com This photoisomerization can be reversible in the dark, but the cis form is often stabilized in vivo through enzymatic regulation. vulcanchem.com

The maturation stage of fruits and flowers also plays a critical role. Studies on rose hips have indicated that the composition of carotenoids, including rubixanthin, changes as the fruit ripens. semanticscholar.org Similarly, cooking and processing methods can affect carotenoid content and isomeric forms. Methods like steaming or roasting can break down plant cell walls, which may improve the bioavailability of carotenoids, but high temperatures can also lead to their degradation. mywellabee.com

Quantitative and Qualitative Profiling in Complex Biological Extracts

The accurate analysis of cis-rubixanthin in complex biological matrices, such as plant extracts, requires sophisticated analytical methodologies to separate and identify individual carotenoid isomers.

Qualitative profiling aims to identify the various carotenoids present in a sample. This is often achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with a diode array detector (DAD) is a standard method for separating carotenoids based on their polarity. nih.govsemanticscholar.org The UV-visible absorption spectrum provided by the DAD gives initial clues to the identity of the carotenoid. For unambiguous identification of isomers like cis-rubixanthin, further spectroscopic analysis, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is essential. researchgate.nettandfonline.com

Quantitative analysis focuses on determining the concentration of specific carotenoids within an extract. Once identified, the amount of cis-rubixanthin can be quantified using HPLC, by comparing the peak area of the analyte to that of a known standard. nih.govsemanticscholar.org Reverse-phase HPLC is commonly employed for this purpose. mdpi.com For example, a study on rose hip pulp powder used HPLC to quantify a range of carotenoids, including rubixanthin. nih.govsemanticscholar.org

The table below provides an example of the carotenoid composition found in a rose hip pulp extract, demonstrating the complexity of these biological samples.

| Carotenoid Identified in Rose Hip Pulp Powder Extract |

| all-trans-β-carotene |

| all-trans-lycopene |

| zeaxanthin |

| α-cryptoxanthin |

| β-cryptoxanthin |

| rubixanthin |

| cis-β-carotene |

| cis-γ-carotene |

| cis-lycopene |

| (Data sourced from a study on Rosa canina L. pulp powder). nih.govsemanticscholar.org |

The extraction method itself is a critical step that can influence the final qualitative and quantitative results. Techniques must be chosen to efficiently extract these lipophilic compounds from the plant matrix while minimizing degradation. ppm.edu.pl

Biosynthesis and Isomerization Pathways of Rubixanthin

General Carotenoid Biosynthetic Pathway Context and Precursors

Following its synthesis, phytoene (B131915) undergoes a series of four desaturation reactions to produce the red-colored lycopene (B16060). aocs.org This process involves the enzymes phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), which introduce conjugated double bonds. researchgate.net The pathway also requires the action of two isomerases, ζ-carotene isomerase (Z-ISO) and carotenoid isomerase (CRTISO), to convert the resulting cis-isomers into the all-trans configuration. jst.go.jpresearchgate.net Lycopene represents a crucial branch point in the pathway, leading to the formation of two main classes of carotenoids: the α-carotene and β-carotene derivatives. jst.go.jpmdpi.com

Enzymatic cis-trans Isomerization of Rubixanthin (B192290) and Related Carotenoids

The geometry of the polyene chain, specifically the configuration of its double bonds, is critical for the biological function and subsequent metabolic processing of carotenoids. While all-trans isomers are the most common in nature, cis-isomers play significant roles and their formation is often enzymatically controlled. nih.gov

Carotenoid isomerase (CRTISO) is a key enzyme that catalyzes the conversion of poly-cis-carotenoids to their all-trans forms. nih.govresearchgate.net This isomerization is essential for the main biosynthetic pathway in plants, which naturally produces cis-configured intermediates. nih.govcapes.gov.br For instance, CRTISO converts the poly-cis-lycopene (prolycopene) into all-trans-lycopene, which is the required substrate for the lycopene cyclase enzymes. mdpi.comnih.gov The steric hindrance of the poly-cis form prevents cyclization, and thus, the absence of CRTISO activity leads to the accumulation of prolycopene (B1248880) and other cis-carotenoids. nih.gov

Crucially, specific mutations in the CRTISO gene have been directly linked to the accumulation of cis-rubixanthin (B13826856). In Calendula officinalis (pot marigold), a loss-of-function mutation in a petal-specific CRTISO impairs the conversion of (5'Z)-rubixanthin to its all-trans form. jst.go.jpresearchgate.net This results in the accumulation of the cis-isomer, which contributes to the orange petal color, in contrast to the yellow color of wild-type flowers that contain the all-trans form. jst.go.jpresearchgate.net The enzyme demonstrates broad substrate specificity, acting on various cis-carotenoids including prolycopene, (5’Z)-γ-carotene, and (5’Z)-rubixanthin. researchgate.net

| Plant Species | CRTISO Mutation Effect | Primary Accumulated Carotenoid | Resulting Phenotype | Reference |

|---|---|---|---|---|

| Solanum lycopersicum (Tomato) | Loss-of-function | Prolycopene (poly-cis-lycopene) | Orange fruit color | nih.gov |

| Calendula officinalis (Pot Marigold) | Loss-of-function in petal-specific CRTISO | cis-Rubixanthin, cis-Lycopenes | Orange petal color | jst.go.jpresearchgate.net |

| Arabidopsis thaliana | Loss-of-function | Poly-cis-carotenes | Reduced lutein (B1675518), pale green leaves | nih.gov |

| Brassica napus (Rapeseed) | Targeted mutation (CRISPR/Cas9) | Lycopene, α-carotene, γ-carotene | Creamy white petals, yellowish leaves | frontiersin.org |

The expression and activity of CRTISO are subject to complex regulatory controls at both the transcriptional and post-transcriptional levels. Epigenetic mechanisms have been shown to play a significant role. In Arabidopsis, the histone methyltransferase SET DOMAIN GROUP 8 (SDG8) is required to maintain the active transcription of the CRTISO gene. tandfonline.com Loss of SDG8 function results in a phenotype similar to that of crtiso mutants, including an increase in shoot branching, which may be linked to altered levels of carotenoid-derived hormones like strigolactones. tandfonline.com

Photo- and Thermo-Induced Isomerization Processes

Beyond enzymatic control, the isomerization of carotenoids like rubixanthin can be induced by physical factors, primarily light and heat. nih.gov This non-enzymatic isomerization is a reversible process where energy input overcomes the activation barrier for rotation around a carbon-carbon double bond, converting stable all-trans isomers into various cis-isomers. wikipedia.org

Photoisomerization occurs when carotenoids absorb light energy. wikipedia.org A direct example involving rubixanthin was observed in the hips of Rosa rugosa, where exposure to sunlight was found to convert all-trans-rubixanthin into the 5'Z-cis-rubixanthin isomer. vulcanchem.com This process is often reversible in darkness. vulcanchem.com In general, photoisomerization can be induced by visible or UV light, sometimes in the presence of a photosensitizer, leading to a mixture of cis-isomers. mdpi.comresearchgate.net

Thermo-induced isomerization occurs when carotenoids are heated, particularly in a dissolved state within organic solvents or oils. mdpi.comacs.org The efficiency and the specific isomers formed depend on the temperature, duration of heating, and the nature of the solvent. nih.govacs.org Studies on various carotenoids have shown that heating can significantly increase the proportion of cis-isomers, which can alter the physicochemical properties of the compound, such as color and solubility. mdpi.comresearchgate.net

| Isomerization Method | Conditions | Effect on Carotenoids | Reference |

|---|---|---|---|

| Photo-induced | Sunlight, UV light, or visible light irradiation, often in solution. | Converts all-trans isomers to a mixture of cis-isomers (e.g., 9-cis, 13-cis, 5'Z). The process is reversible. | nih.govvulcanchem.commdpi.com |

| Thermo-induced | Heating in a dissolved state (e.g., in organic solvents like ethyl acetate (B1210297) or in oils). Temperatures can range from 40°C to over 100°C. | Promotes the formation of various cis-isomers. The reaction follows first-order kinetics and reaches a temperature-dependent equilibrium. | mdpi.comacs.orgresearchgate.net |

| Catalytic | Presence of catalysts such as iodine or acids, often combined with light or heat. | Accelerates the isomerization process, leading to an equilibrium mixture of isomers. | jst.go.jp |

Metabolic Fates and Degradation Pathways in Biological Systems

In their natural biological environment, such as when bound to proteins within photosynthetic complexes, carotenoids are relatively stable. However, when isolated or under conditions of oxidative stress, they are susceptible to degradation. mdpi.com The primary metabolic fate of carotenoids, including rubixanthin, often involves oxidative cleavage.

Enzymatic degradation is a major pathway, mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). These enzymes cleave carotenoids at specific double bonds to produce a variety of smaller molecules, including apocarotenoids, which can function as signaling molecules (e.g., abscisic acid, strigolactones), pigments, or aroma compounds. researchgate.netmdpi.com

Non-enzymatic degradation occurs through oxidation by reactive oxygen species. The conjugated double bond system that gives carotenoids their color and antioxidant properties also makes them prone to oxidation. mdpi.com In some organisms, rubixanthin can serve as a precursor for further metabolic modification. For instance, in the sea squirt Halocynthia roretzi, it has been proposed that rubixanthin is metabolized into the unique compound roretziaxanthin through a series of reactions that may include epoxidation, cyclization, and oxidation, potentially carried out by symbiotic bacteria. mdpi.com Rubixanthin is also recognized as a lipid-soluble molecule involved in general lipid metabolism and transport within cells. hmdb.cafoodb.ca

Advanced Analytical and Characterization Methodologies for Cis Rubixanthin

Extraction and Sample Preparation Techniques for Isomeric Preservation

The initial and most critical stage in the analysis of cis-Rubixanthin (B13826856) involves its extraction from the sample matrix while preventing isomerization and degradation. The choice of extraction method and solvents, along with the decision to include a saponification step, significantly impacts the integrity of the final analytical results.

Optimized Solvent Systems and Green Extraction Approaches

The selection of an appropriate solvent system is paramount for the efficient extraction of cis-Rubixanthin while minimizing the risk of isomerization. Traditional methods often employ mixtures of organic solvents. For instance, a combination of hexane, ethanol, and acetone (B3395972) (2:1:1, v/v/v) with 0.1% butylated hydroxytoluene (BHT) as an antioxidant has been used for extracting carotenoids from fruit samples. researchgate.net This mixture is effective in solubilizing the lipophilic carotenoid from the plant matrix. researchgate.net Another common approach involves the use of acetone for exhaustive extraction, followed by transfer to a petroleum ether/ethyl ether mixture. nih.gov

In recent years, there has been a significant shift towards "green" extraction techniques that are more environmentally friendly. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) is a notable green alternative. researchgate.net This technique offers the advantage of using a non-toxic, non-flammable, and readily available solvent. The extraction parameters, such as temperature and pressure, can be precisely controlled to optimize the recovery of specific carotenoids. researchgate.net For example, SC-CO2 extraction has been successfully applied to extract carotenoids from pitanga fruits (Eugenia uniflora L.), a known source of rubixanthin (B192290). researchgate.net Ultrasound-assisted extraction is another green method that can enhance extraction efficiency. researchgate.net

The table below summarizes various solvent systems and extraction methods used for carotenoids, including those applicable to cis--Rubixanthin.

| Extraction Method | Solvent System | Sample Matrix | Reference |

| Solvent Extraction | Hexane:Ethanol:Acetone (2:1:1, v/v/v) + 0.1% BHT | Pitanga and Buriti fruits | researchgate.net |

| Solvent Extraction | Acetone followed by Petroleum ether/Ethyl ether (2:1) | Brazilian tropical fruits | nih.gov |

| Solvent Extraction | Ethyl acetate (B1210297):Acetone:Hexane (1:2:4 v/v/v) | Tomato and Watermelon | ijaemr.com |

| Supercritical Fluid Extraction | Supercritical Carbon Dioxide (SC-CO2) | Pitanga fruit pulp | researchgate.net |

| Ultrasound-Assisted Extraction | Not specified | Myrtaceae plants | researchgate.net |

Saponification and Non-Saponification Methodologies

Saponification, a process involving alkaline hydrolysis, is often employed in carotenoid analysis to remove interfering lipids and chlorophylls (B1240455), and to hydrolyze carotenoid esters. A common procedure involves treating the extract with a 10% potassium hydroxide (B78521) (KOH) solution in methanol (B129727) for several hours at room temperature in the dark. nih.gov This step is crucial for simplifying the chromatogram and improving the resolution of individual carotenoids. nih.gov

However, saponification can also introduce artifacts, such as the formation of isomers or degradation of labile carotenoids. Therefore, non-saponification methods are sometimes preferred, especially when the primary goal is to analyze the native carotenoid profile, including esterified forms. researchgate.net In non-saponification protocols, the initial extract is directly processed for analysis after steps like centrifugation and drying. researchgate.net The decision to use saponification depends on the sample matrix and the specific analytical objectives. For instance, when analyzing fruits with high lipid content, saponification is often necessary to prevent co-elution of lipids with carotenoids during chromatography. Conversely, for matrices with low lipid content, a non-saponification approach may be sufficient and preferable to preserve the original carotenoid composition. scispace.com

Chromatographic Separation Techniques for Isomer Resolution

Following extraction and sample preparation, chromatographic techniques are employed to separate and resolve the complex mixture of carotenoid isomers. The choice of chromatographic method and stationary phase is critical for achieving the necessary resolution to differentiate between cis and trans isomers of rubixanthin.

High-Performance Liquid Chromatography (HPLC) with C18 and C30 Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of carotenoids. The selection of the stationary phase is a key factor in achieving successful separation of isomers.

C18 Columns: Reversed-phase HPLC with a C18 stationary phase is a common choice for carotenoid analysis. nih.govresearchgate.net These columns separate compounds based on their hydrophobicity. While C18 columns can effectively separate many carotenoids, they may not always provide sufficient resolution for closely related geometric isomers. ijaemr.com The mobile phase typically consists of a gradient mixture of solvents like methanol and methyl tert-butyl ether (MTBE). researchgate.net

C30 Columns: For enhanced separation of carotenoid isomers, C30 columns are often superior to C18 columns. scispace.comresearchgate.net The polymeric C30 phase provides greater shape selectivity, which is crucial for resolving geometric isomers that differ only in the spatial arrangement of their double bonds. scispace.com C30 columns have demonstrated excellent performance in separating cis and trans isomers of various carotenoids, including rubixanthin. researchgate.net The elution order on a C30 column is influenced by the shape of the carotenoid molecule, with more linear trans isomers generally eluting after their bent cis counterparts. researchgate.net A typical mobile phase for C30 columns involves a gradient of methanol and MTBE. researchgate.net

The following table compares the application of C18 and C30 columns in the analysis of cis-Rubixanthin.

| Stationary Phase | Mobile Phase Gradient | Application | Reference |

| C18 (Atlantis, 4 µm, 250 x 4.6 mm) | Methanol/0.05 M Sodium Acetate Buffer pH 3.0 | Analysis of water-soluble vitamins and initial carotenoid work | nih.govresearchgate.net |

| C30 (YMC, 3 µm, 250 x 4.6 mm) | Methanol/Methyl tert-butyl ether (MTBE) | Separation and identification of carotenoid isomers, including 9-cis-rubixanthin | researchgate.net |

| C18 (Hibar, 7µm, 250 x 4.6 mm) | Methanol/Acetonitrile with Triethylamine | Separation of carotenoids from pitanga extract, identifying cis-rubixanthin I and II | ijaemr.com |

| C30 | Not specified | Identification of 14 carotenoids, including cis-rubixanthin, based on elution sequence | scispace.com |

Supercritical Fluid Chromatography (SFC) for Enhanced Isomer Differentiation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of carotenoid isomers. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique combines the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. The low viscosity and high diffusivity of supercritical fluids contribute to improved resolution and reduced analysis times compared to HPLC. SFC is particularly well-suited for the separation of thermally labile and non-volatile compounds like carotenoids. While specific applications of SFC for the detailed analysis of cis-Rubixanthin are not extensively documented in the provided context, the technique's general applicability for separating carotenoid isomers suggests its significant potential in this area. dokumen.pub

Thin-Layer Chromatography (TLC) in Preliminary Screening and Purification

Thin-Layer Chromatography (TLC) serves as a valuable tool for the preliminary screening and purification of carotenoid extracts before HPLC analysis. dokumen.pub It is a relatively simple, rapid, and cost-effective method for separating major carotenoid classes. In the context of cis-Rubixanthin analysis, TLC can be used to isolate the rubixanthin fraction from a crude extract, which can then be further analyzed by HPLC for detailed isomer separation. Different adsorbent layers and solvent systems can be employed to achieve the desired separation. While TLC does not offer the high resolution of HPLC for separating geometric isomers, it plays an important role in sample cleanup and fractionation, thereby improving the quality of subsequent HPLC analysis. ijaemr.comdokumen.pub

Spectroscopic Elucidation of Isomeric Structures

Spectroscopic methods are indispensable tools for the structural determination of carotenoids. Each technique provides unique insights into the molecular architecture, from the conjugated polyene system to the stereochemical arrangement and chiral properties of the molecule.

UV-Vis spectroscopy is a fundamental technique for the analysis of carotenoids, providing valuable information about the conjugated double bond system, which acts as the chromophore responsible for their characteristic color. libretexts.org The position of the maximum absorption wavelength (λmax) and the spectral fine structure are indicative of the length of the polyene chain and the presence of cis or trans isomers.

Cis isomers of carotenoids typically exhibit a hypsochromic shift (a shift to a shorter wavelength) in their λmax compared to their all-trans counterparts. researchgate.net This is due to the bent nature of the cis configuration, which slightly disrupts the planarity of the conjugated system, thereby increasing the energy required for the π → π* electronic transition. bspublications.net

A characteristic feature of cis-carotenoids in UV-Vis spectra is the appearance of a "cis-peak," a subsidiary absorption band in the near-UV region (typically between 330 and 380 nm). researchgate.net The intensity of this peak, often expressed as the Q ratio (the ratio of the absorbance of the cis-peak to the main absorption band), provides a diagnostic tool for identifying the presence and, to some extent, the position of the cis double bond in the polyene chain. researchgate.net For instance, cis isomers generally show a higher absorbance in the cis-peak region than trans isomers. researchgate.net

Table 1: Hypothetical UV-Vis Spectral Data for Rubixanthin Isomers

| Isomer | λmax (nm) | "Cis-peak" (nm) | Spectral Fine Structure (%III/II) |

|---|---|---|---|

| all-trans-Rubixanthin | ~462 | Not prominent | High |

Note: The values presented are illustrative and can vary depending on the solvent and specific cis-isomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for the unambiguous assignment of cis and trans configurations in carotenoids. rsc.orgcapes.gov.br Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose. organicchemistrydata.org

In ¹H NMR spectroscopy, the chemical shifts and coupling constants (J-values) of the olefinic protons are particularly informative. Protons attached to a cis double bond experience a different electronic environment compared to those on a trans double bond, leading to distinct chemical shifts. The coupling constants between adjacent olefinic protons are also diagnostic: trans protons typically exhibit larger coupling constants (J ≈ 15 Hz) than cis protons (J ≈ 10-12 Hz). rsc.org Furthermore, the protons of methyl groups located near a cis double bond often show a downfield shift compared to those in the all-trans isomer.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms involved in and adjacent to the cis double bond are altered relative to the all-trans isomer.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning all proton and carbon signals, confirming connectivity, and definitively establishing the location of the cis bond within the polyene chain of rubixanthin.

Table 2: Representative ¹H NMR Chemical Shift Differences for Protons Near a Cis Bond in a Carotenoid Polyene Chain

| Proton | Expected Chemical Shift Range (ppm) in all-trans | Typical Shift Change in cis Isomer |

|---|---|---|

| Olefinic Protons (adjacent to cis bond) | 6.0 - 7.0 | Upfield or downfield shift |

Note: Specific chemical shifts are highly dependent on the molecular structure and solvent.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. uni-saarland.depdvpmtasgaon.edu.in For carotenoids like cis-Rubixanthin, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred as they minimize fragmentation and typically produce a prominent molecular ion peak (M⁺ or [M+H]⁺), confirming the molecular weight. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. uni-saarland.de

Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isomers. uab.edu In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. While cis and trans isomers have the same molecular weight and often produce similar primary fragment ions, the relative abundances of these fragments can differ, providing a basis for differentiation. uab.edu Characteristic fragmentations for carotenoids often involve the cleavage of the polyene chain and losses of small neutral molecules like toluene (B28343) and xylene.

Table 3: Common Fragmentation Patterns in Carotenoid Mass Spectrometry

| Ion Type | Description | Significance for cis-Rubixanthin |

|---|---|---|

| Molecular Ion (M⁺ or [M+H]⁺) | The intact molecule with a charge. | Confirms the molecular weight (552.87 g/mol for C₄₀H₅₆O). |

| [M-92]⁺ | Loss of toluene. | Common fragment for many carotenoids. |

| [M-106]⁺ | Loss of xylene. | Common fragment for many carotenoids. |

The presence of a cis bond can alter the conformation of the polyene chain and its interaction with the chiral center, leading to changes in the CD spectrum compared to the all-trans isomer. researchgate.net The CD spectrum provides information about the absolute configuration of the chiral centers and the conformational features of the molecule in solution. jasco-global.com By comparing experimental CD spectra with theoretical spectra calculated using quantum chemical methods, it is possible to assign the absolute configuration of chiral carotenoids like cis-Rubixanthin. jasco-global.com

Raman Resonance Spectroscopy is a powerful vibrational spectroscopy technique that can provide detailed structural information about carotenoid isomers. researchgate.net When the excitation laser wavelength is chosen to coincide with the electronic absorption band of the carotenoid (a resonance condition), the Raman signals from the chromophore are selectively and dramatically enhanced. core.ac.uk

The resulting spectrum is dominated by vibrations of the polyene backbone. The main features in the resonance Raman spectrum of carotenoids are:

The ν1 band (C=C stretching): Located around 1500-1530 cm⁻¹, this is the most intense band and is sensitive to the length of the conjugated chain.

The ν2 band (C-C stretching): Found between 1150 and 1160 cm⁻¹.

The ν3 band (C-H in-plane bending): Occurs in the 1250-1350 cm⁻¹ region.

The ν4 band (C-CH₃ rocking): Appears around 1000-1010 cm⁻¹. mdpi.com

The introduction of a cis bend in the polyene chain leads to changes in the vibrational modes. This can result in shifts in the positions and changes in the relative intensities of the main Raman bands. For example, a unique signature for the cis isomer of a related molecule, azobenzene-thiol, was observed at 1525 cm⁻¹, clearly distinct from the trans isomer. nih.gov These specific spectral fingerprints allow for the identification and differentiation of geometric isomers, making resonance Raman a valuable tool for studying cis-Rubixanthin. mdpi.com

Quantitative Determination and Analytical Standardization Challenges

The accurate quantification of cis-Rubixanthin is fraught with challenges, primarily stemming from its chemical instability and the lack of certified standards. mdpi.comresearchgate.net Carotenoids, in general, are susceptible to degradation and isomerization when exposed to light, heat, oxygen, and acids. mdpi.comresearchgate.net This instability necessitates careful handling throughout the analytical process, from sample extraction to final measurement, to prevent the formation of artifacts and the loss of the target analyte. researchgate.net

A major hurdle in the quantitative analysis of cis-Rubixanthin is the commercial unavailability of pure, certified reference standards. mdpi.com While standards for more common carotenoids like β-carotene and lutein (B1675518) are available, specific cis isomers are often not. This forces researchers to either isolate and purify the compound themselves, a laborious process, or to use the extinction coefficient of the all-trans isomer for quantification, which can introduce significant inaccuracies due to the different molar absorptivities of the isomers.

Furthermore, the structural diversity and the presence of numerous cis/trans isomers complicate chromatographic separation and identification. researchgate.net Co-elution of isomers can occur, leading to inaccurate quantification unless high-resolution chromatographic techniques are employed.

The lack of official, standardized analytical methods for the broad spectrum of carotenoids, including cis-Rubixanthin, hinders the comparability of data across different laboratories. While methods exist for major carotenoids, the validation and standardization for less common isomers are often lacking, creating a need for the development and implementation of robust, fully validated analytical methodologies. mdpi.com

Biological Roles and Mechanistic Investigations of Cis Rubixanthin

Role in Photosynthetic Organisms

In photosynthetic organisms, carotenoids like cis-Rubixanthin (B13826856) are essential for capturing light energy and protecting the photosynthetic apparatus from damage. csic.es They are integral components of the pigment-protein complexes within the thylakoid membranes of chloroplasts. d-nb.info

Light Harvesting Mechanisms and Energy Transfer Dynamics

Carotenoids are key players in the light-harvesting complexes (LHCs) that surround the photosynthetic reaction centers. wikipedia.org These complexes absorb light energy and transfer it to chlorophyll (B73375) molecules. nih.gov The efficiency of this energy transfer is critical for photosynthesis. The presence of cis-isomers of carotenoids, such as cis-Rubixanthin, can be functionally significant within the light-harvesting complex. csic.es

The process of energy transfer from carotenoids to chlorophylls (B1240455) is complex and involves the excited singlet states of these molecules. illinois.edu While the all-trans isomers are more common, the specific conformation of cis-isomers can influence the energy levels and, consequently, the efficiency of energy transfer. nih.gov It is hypothesized that the energy levels of the cis-form may be better suited for the energy transfer mechanisms between carotenoids and chlorophylls. nih.gov The transfer of the absorbed light energy from the carotenoid to the chlorophyll molecule must occur before the excited carotenoid returns to its ground state. wikipedia.org

Photoprotection Strategies (e.g., Singlet Oxygen Quenching, Reactive Oxygen Species Scavenging)

Under high-light conditions, excess light energy can lead to the formation of harmful reactive oxygen species (ROS), including singlet oxygen (¹O₂), which can damage the photosynthetic machinery. illinois.edu Carotenoids play a crucial photoprotective role by quenching these damaging species. nih.gov

Cis-Rubixanthin, with its conjugated double bond system, is effective at quenching singlet oxygen and scavenging other ROS. vulcanchem.commdpi.com This activity helps to prevent lipid peroxidation and protects the integrity of cellular membranes. researchgate.net The cis configuration of carotenoids can enhance their antioxidant capacity. For instance, studies on other carotenoids like astaxanthin (B1665798) have shown that cis-isomers have a significantly higher singlet oxygen quenching capacity compared to their all-trans counterparts. cas.cn This photoprotective mechanism is vital for plants to withstand high-light stress. science.gov

Structural Integration within Pigment-Protein Complexes (PSI, PSII, LHCs)

Carotenoids are structurally integrated into the pigment-protein complexes of Photosystem I (PSI), Photosystem II (PSII), and the associated Light-Harvesting Complexes (LHCs). researchgate.net In these complexes, they are non-covalently bound to proteins. researchgate.net The specific isomeric form of the carotenoid can be important for its proper binding and function within these complexes. csic.es

Non-Photosynthetic Biological Activities in vitro and in Non-Human Systems

Beyond its role in photosynthesis, cis-Rubixanthin exhibits significant biological activities in other contexts, primarily attributed to its antioxidant properties.

Antioxidant Mechanisms at Cellular and Molecular Levels

The antioxidant activity of carotenoids is largely due to their extended system of conjugated double bonds, which allows them to effectively delocalize electrons and neutralize free radicals. mdpi.com Cis-Rubixanthin demonstrates potent antioxidant capabilities by quenching singlet oxygen and scavenging reactive oxygen species. vulcanchem.commdpi.com

In vitro studies have shown that cis-Rubixanthin can effectively mitigate lipid peroxidation in cell lines, leading to a significant reduction in oxidative stress markers. vulcanchem.com Its antioxidant function is crucial for protecting cellular components, particularly membrane lipids, from oxidative damage. researchgate.net The antioxidant efficacy of carotenoids is influenced by their isomeric form, with some cis-isomers exhibiting enhanced activity. nih.gov

Table 1: Antioxidant Properties of Rubixanthin (B192290) Isomers

| Property | Finding | Source |

| DPPH radical scavenging capacity | 140.8 mmol TE/100g (surpassing α-tocopherol) | vulcanchem.com |

| Singlet oxygen quenching | Efficiently quenches ¹O₂ via conjugated double bonds | vulcanchem.com |

| Reactive oxygen species scavenging | Scavenges ROS, mitigating lipid peroxidation | vulcanchem.com |

| Reduction of oxidative stress markers | Reduces markers by 40-60% in human cell lines | vulcanchem.com |

Influence on Cellular Architecture and Membrane Integrity

The lipophilic nature of carotenoids allows them to accumulate within cellular membranes. nih.gov In this environment, they can influence the structural and functional properties of the membrane. The presence of cis-isomers, like cis-Rubixanthin, can be particularly impactful.

Regulation of Plastid Biogenesis and Development, including Apocarotenoid Signaling

Carotenoids are fundamental components of plastids in photosynthetic organisms, where they serve crucial roles in light harvesting and photoprotection. nih.gov Beyond these structural functions, the enzymatic cleavage of carotenoids yields a class of signaling molecules known as apocarotenoids. nih.gov These molecules can act as retrograde signals, moving from the plastid to the nucleus to regulate gene expression, thereby influencing plant growth and development. nih.govnih.gov

Research has demonstrated that apocarotenoids derived specifically from cis-carotenes play a regulatory role in plastid development. researchgate.netbiorxiv.org Studies using carotenoid biosynthesis mutants in Arabidopsis thaliana have revealed that an unidentified apocarotenoid signal, originating from a cis-carotene precursor, is critical for the development of etioplasts and chloroplasts. nih.govnih.gov This signaling molecule was found to act in parallel with key regulatory proteins of photomorphogenesis, such as DEETIOLATED1 (DET1), to control the protein levels of PROTOCHLOROPHYLLIDE OXIDOREDUCTASE (POR), PHYTOCHROME INTERACTING FACTOR3 (PIF3), and ELONGATED HYPOCOTYL5 (HY5). nih.govnih.govresearchgate.net By modulating these factors, the cis-carotene-derived signal helps to properly form the prolamellar body in etioplasts during darkness (skotomorphogenesis) and fine-tune chloroplast development upon exposure to light. nih.govnih.govbiorxiv.org

cis-Rubixanthin, also known as gazaniaxanthin, is a naturally occurring (Z)-isomer of rubixanthin found in various plants, including roses and Gazania rigens. windows.nettmrjournals.comdb-thueringen.de As a cis-carotenoid located within the plastids, it contributes to the total pool of carotenoids that can be enzymatically cleaved to produce these apocarotenoid signals. nih.gov Therefore, through its potential conversion into signaling metabolites, cis-rubixanthin is implicated in the complex network that governs plastid biogenesis and coordinates development with environmental light cues.

Comparative Biological Activities of cis- versus trans-Isomers

The geometric configuration of carotenoids, whether cis or trans, significantly influences their biological properties, including stability, bioaccessibility, and specific activities. The primary naturally occurring Z-isomer of rubixanthin is (5′Z)-rubixanthin, also known as gazaniaxanthin. db-thueringen.de

One of the most significant differences between isomers relates to provitamin A activity. In general, cis isomers of provitamin A carotenoids exhibit lower conversion efficiency to retinol (B82714) compared to their all-trans counterparts. nih.gov In the specific case of rubixanthin, it has been reported that neither the trans isomer nor its cis isomer, gazaniaxanthin, act as precursors to vitamin A. polivkalab.cz

Bioaccessibility, which affects how well a compound is absorbed and utilized, also differs between isomers. The structural profile of cis-isomers may lead to more efficient incorporation into micelles during digestion compared to the more linear trans-isomers. db-thueringen.deuni-jena.de This suggests that cis-rubixanthin could potentially have higher bioaccessibility. Conversely, all-trans-rubixanthin is generally more stable, while the isomerization to the cis form can be induced by factors such as light and heat during processing. nih.govresearchgate.net

Regarding antioxidant activity, xanthophylls as a class, which includes rubixanthin, are known to be potent antioxidants. uni-jena.de While direct comparative studies on the antioxidant capacity of cis- versus trans-rubixanthin are limited, research on other carotenoids like astaxanthin has shown that cis isomers can display higher antioxidant activity than the trans form, even while being more susceptible to oxidation. researchgate.net Extracts from plants containing gazaniaxanthin, such as Gazania rigens, have demonstrated significant antioxidant properties. tmrjournals.comresearchgate.net

The following table provides a summary of the comparative properties of cis- and trans-rubixanthin based on available research findings.

| Property | cis-Rubixanthin (Gazaniaxanthin) | trans-Rubixanthin (all-E-rubixanthin) |

| Provitamin A Activity | Not a precursor. polivkalab.cz | Not a precursor. polivkalab.cz |

| Bioaccessibility | Potentially higher due to more efficient micellarization from its bent structure. db-thueringen.deuni-jena.de | Generally lower compared to the cis-isomer. db-thueringen.deuni-jena.de |

| Relative Stability | Less stable; formation can be induced by light and heat. nih.govresearchgate.net | More stable isomer. nih.gov |

| Antioxidant Potential | Contributes to the antioxidant activity of plant extracts. tmrjournals.comresearchgate.net Other cis-carotenoids have shown higher activity than trans forms. researchgate.net | Exhibits antioxidant activity as a xanthophyll. uni-jena.de |

Computational and Theoretical Studies on Cis Rubixanthin

Conformational Analysis and Relative Stability of Isomers

The study of carotenoid isomers, including cis-Rubixanthin (B13826856), reveals that cis isomers are generally slightly less stable than their all-trans counterparts. researchgate.net This difference in stability can be attributed to the steric hindrance introduced by the cis bend in the polyene chain. Theoretical calculations have been employed to determine the relative stabilities of different isomers.

In general, the stability of cis-carotenoids is influenced by the position of the cis bond. For instance, studies on other carotenoids have shown that 15-cis isomers are often the least stable conformation. researchgate.net The relative stability of various isomers can be computationally estimated by calculating their heats of formation or total electronic energies. These calculations help in predicting the predominant isomer under thermodynamic equilibrium. hypercubeusa.com

The conformational landscape of cyclic systems, which are components of Rubixanthin (B192290), is also a key area of computational study. For disubstituted cyclohexanes, which share structural motifs with the end rings of some carotenoids, the relative stability of cis and trans isomers is determined by the interplay of axial and equatorial substituent positions and the resulting steric interactions. spcmc.ac.in For example, in 1,3-disubstituted cyclohexanes, the diequatorialcis-isomer is generally more stable than the axial-equatorialtrans-isomer. spcmc.ac.in While Rubixanthin's structure is more complex, these fundamental principles of conformational analysis are applicable.

Quantum Chemical Calculations (Density Functional Theory, MP2, Coupled Cluster) for Electronic Structure and Energetics

Quantum chemical calculations are indispensable for understanding the electronic structure and energetics of molecules like cis-Rubixanthin. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a widely used method for studying carotenoids due to its favorable balance of computational cost and accuracy. researchgate.netrsdjournal.org DFT calculations can be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the electronic energy and heat of formation to assess relative isomer stability. researchgate.net

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and spectroscopic properties.

Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods are higher-level ab initio methods that provide more accurate results than DFT, albeit at a significantly higher computational cost. nist.govnih.govresearchgate.net These methods are often used as a benchmark to validate the results obtained from DFT calculations. researchgate.netarxiv.org For complex molecules like carotenoids, a common strategy is to perform geometry optimizations using a computationally less expensive method like DFT and then perform single-point energy calculations using MP2 or Coupled Cluster methods to obtain more accurate energies. researchgate.net

Table 2: Overview of Quantum Chemical Methods

| Method | Abbreviation | General Application for cis-Rubixanthin |

|---|---|---|

| Density Functional Theory | DFT | Geometry optimization, electronic structure analysis, prediction of spectroscopic properties. researchgate.netrsdjournal.orgresearchgate.net |

| Møller-Plesset Perturbation Theory (Second Order) | MP2 | High-accuracy energy calculations, benchmarking DFT results. nist.govnih.govarxiv.org |

These calculations have been instrumental in understanding the properties of related carotenoids. For example, DFT studies on β-carotene and lycopene (B16060) have elucidated how the molecular structure, such as the presence of β-rings, affects the delocalization of π-electrons and, consequently, the vibrational spectra. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.org For cis-Rubixanthin, MD simulations can provide insights into its behavior in different environments, such as in solution or within a biological membrane. These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles.

Key applications of MD simulations for studying cis-Rubixanthin include:

Solvation: Understanding how solvent molecules arrange around the carotenoid and how this affects its conformation and properties.

Aggregation: Investigating how multiple carotenoid molecules interact with each other to form aggregates. rsc.org

Interactions with other molecules: Simulating the interaction of cis-Rubixanthin with other molecules, such as lipids in a membrane or proteins. mdpi.com

The accuracy of MD simulations is highly dependent on the quality of the force field used. The parameters for the force field, including partial atomic charges and Lennard-Jones parameters, are often derived from quantum chemical calculations. semanticscholar.org These simulations can reveal how intermolecular forces, such as van der Waals and electrostatic interactions, govern the behavior of cis-Rubixanthin in complex systems. semanticscholar.orguni-halle.deresearchgate.net

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly those based on quantum chemical calculations, are highly valuable for predicting and interpreting the spectroscopic properties of molecules like cis-Rubixanthin.

UV-Visible Spectroscopy: The most prominent feature of the UV-Vis spectrum of carotenoids is the strong absorption in the blue-green region of the electromagnetic spectrum, which is responsible for their yellow, orange, or red color. The position and intensity of the absorption maxima (λmax) are sensitive to the length of the conjugated polyene chain and the presence of cis or trans isomers. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions that give rise to these absorptions. nih.govnih.gov For cis isomers, a characteristic "cis peak" is often observed at a shorter wavelength than the main absorption band. researchgate.net

Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, it is possible to assign the observed peaks to specific vibrational modes of the molecule. This can be a powerful tool for identifying the presence of specific isomers and for understanding how the molecular structure is affected by its environment. researchgate.net

Table 3: Predicted Spectroscopic Features for cis-Carotenoids

| Spectroscopic Technique | Predicted Feature | Theoretical Basis |

|---|---|---|

| UV-Visible Absorption | Appearance of a "cis peak" at shorter wavelengths and a slight blue shift of the main absorption band compared to the all-trans isomer. researchgate.net | Altered electronic transition energies due to the change in molecular geometry and symmetry. Calculated using methods like TD-DFT. nih.gov |

| Raman Spectroscopy | Changes in the frequencies and intensities of the main Raman bands, particularly the C=C stretching mode (ν1). researchgate.net | The cis bend disrupts the conjugation, affecting the vibrational modes of the polyene chain. Frequencies are calculated from the second derivatives of the energy. |

| Infrared Spectroscopy | Appearance of new IR-active bands that are forbidden in the more symmetric all-trans isomer. | The lower symmetry of the cis isomer can lead to different selection rules for vibrational transitions. |

Machine learning approaches are also emerging as a tool to predict spectroscopic properties based on molecular descriptors derived from low-cost theoretical calculations, offering a potential avenue for rapid screening of large numbers of molecules. nih.govmpg.de

Emerging Research Directions and Future Perspectives for Cis Rubixanthin

Elucidation of Undiscovered Isomer-Specific Biological Functions

The geometric configuration of a carotenoid molecule significantly influences its physicochemical properties and, consequently, its biological functions. The bent shape of cis-isomers, compared to the linear all-trans form, can alter how they interact with cellular membranes, bind to proteins, and quench reactive oxygen species. While specific research into the unique biological functions of cis--Rubixanthin is still nascent, studies on other carotenoids provide a compelling framework for future investigations.

Research has shown that cis-isomers of other carotenoids can exhibit distinct bioactivities. For instance, 9'-cis-neoxanthin is known to transfer light energy almost exclusively to chlorophyll (B73375) b in photosynthetic complexes and is a more effective scavenger of certain reactive oxygen species compared to its all-trans form. nih.gov Similarly, (9Z)-astaxanthin has demonstrated greater anti-inflammatory and anti-aging activities than other astaxanthin (B1665798) isomers. researchgate.net These isomer-specific functions are often attributed to differences in bioavailability and how the molecules orient themselves within biological systems. mdpi.com

Future research on cis-Rubixanthin (B13826856) should focus on several key areas:

Antioxidant Capacity: Investigating whether the specific stereochemistry of cis-Rubixanthin leads to enhanced efficacy in quenching singlet oxygen or scavenging free radicals in different biological environments (e.g., lipophilic vs. hydrophilic).

Bioavailability and Metabolism: Determining if the bent structure of cis-Rubixanthin affects its absorption, transport, and conversion into other metabolites within the human body. It is hypothesized that cis-isomers may be more efficiently incorporated into bile acid micelles, potentially enhancing their uptake. mdpi.com

Cellular Interactions: Exploring how cis-Rubixanthin interacts with cell membranes and specific proteins. Its shape could allow for unique binding affinities or functional roles that differ from the all-trans isomer, potentially influencing cell signaling pathways or photoprotective mechanisms in the eye. nih.gov

Development of Novel Analytical Platforms for High-Throughput Isomer Profiling

A significant bottleneck in studying specific carotenoid isomers is the difficulty in separating and quantifying them accurately from complex biological matrices. The development of advanced, high-throughput analytical platforms is crucial for advancing cis-Rubixanthin research.

High-Performance Liquid Chromatography (HPLC) remains a foundational technique. The use of specialized stationary phases, particularly polymeric C30 columns, has proven highly effective for resolving geometric isomers of various carotenoids. mdpi.comchromatographytoday.com These columns provide the necessary selectivity to separate the structurally similar cis and trans forms. Ultra-Performance Liquid Chromatography (UPLC) and Ultra-Performance Convergence Chromatography (UPC²) offer improvements in speed and resolution, with UPC² also providing environmental benefits by using compressed CO2 as the primary mobile phase, significantly reducing organic solvent consumption. frontiersin.org

Emerging technologies are poised to revolutionize isomer profiling:

Mass Spectrometry (MS) with Ion Mobility: Coupling LC-MS/MS with ion mobility spectrometry allows for the separation of isomers based on their shape and size (collisional cross-section) in the gas phase. This technique has successfully produced unique fragmentation patterns for cis and all-trans isomers of other carotenoids, enabling unambiguous identification. uic.edu

Raman Spectroscopy: This non-destructive technique provides detailed molecular and structural information. nih.gov Recent studies have identified specific spectral markers that can distinguish between different cis and trans isomers of carotenoids without the need for extraction. genescells.rubohrium.comresearchgate.net Handheld Raman spectrometers, combined with chemometric methods like soft independent modeling of class analogy (SIMCA), are being developed for rapid, high-throughput screening of carotenoid profiles directly in plant tissues, which could be adapted for cis-Rubixanthin. mdpi.comresearchgate.net

| Technique | Principle | Advantages for cis-Isomer Analysis | Limitations |

|---|---|---|---|

| HPLC/UPLC (C30 Column) | Reverse-phase chromatography | Excellent resolution of geometric isomers; well-established methods. mdpi.comchromatographytoday.com | Long run times; requires significant solvent usage. |

| UPC²-MS | Supercritical fluid chromatography | Fast analysis; high resolution; reduced organic solvent use. frontiersin.org | Requires specialized instrumentation. |

| LC-MS with Ion Mobility | Separation by charge, mass, and collisional cross-section | Can separate isomers with identical masses; provides structural information. uic.edu | Complex data analysis; high initial instrument cost. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Non-destructive; rapid; capable of in-situ analysis; no extraction needed. nih.gov | Can be challenging to distinguish structurally similar carotenoids without advanced modeling. nih.gov |

Strategies for Modulating cis-Rubixanthin Accumulation in Organisms

Controlling the accumulation of cis-Rubixanthin in natural and engineered systems is a key goal for both research and potential commercial applications. Accumulation can be modulated by influencing the rate of isomerization or by manipulating the biosynthetic pathway to increase the precursor pool.

Isomerization from the more thermodynamically stable all-trans form to various cis-isomers can be induced by physical factors such as light and heat. researchgate.netnih.gov This non-enzymatic conversion is a critical factor during food processing and storage, but it can also be harnessed to intentionally increase the cis-isomer content. mdpi.com

In biological systems, isomerization is also a tightly regulated enzymatic process. The discovery of specific carotenoid isomerase enzymes, such as CAROTENOID ISOMERASE (CRTISO) and ZETA-CAROTENE ISOMERASE (Z-ISO), has provided powerful targets for genetic manipulation. nih.govoup.comnih.gov These enzymes catalyze specific cis-trans conversions in the carotenoid biosynthetic pathway. Future strategies could involve:

Targeted Mutagenesis: Using CRISPR/Cas9 or other gene-editing tools to modify the activity or substrate specificity of endogenous isomerases in plants to favor the production of cis-carotenoids. nih.gov

Controlling Environmental Conditions: For microorganisms or algae, cultivating them under specific light intensities and temperatures could shift the equilibrium toward a higher accumulation of cis-Rubixanthin. oup.com

Biotechnological Applications and Metabolic Engineering Potential in Plants/Microorganisms

The targeted production of high-value carotenoids through biotechnology is a rapidly advancing field. While commercial production of cis-Rubixanthin has not yet been established, the metabolic engineering of microorganisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli provides a clear roadmap. nih.gov These organisms have been successfully engineered to produce a variety of xanthophylls, including astaxanthin, zeaxanthin, and neoxanthin. mdpi.comnih.govdoaj.orgnih.gov

The general strategy involves introducing the necessary biosynthetic genes into a microbial host. mdpi.com For cis-Rubixanthin production, this would involve:

Establishing the Pathway to all-trans-Rubixanthin: This requires expressing the genes for geranylgeranyl pyrophosphate synthase, phytoene (B131915) synthase, phytoene desaturase, lycopene (B16060) cyclase (specifically a β-cyclase to produce γ-carotene), and a carotene hydroxylase to convert γ-carotene to rubixanthin (B192290).

Inducing cis-Isomerization: Once the all-trans pathway is established, strategies to generate the cis-isomer can be implemented. This could involve co-expressing a specific isomerase enzyme known to act on similar substrates or designing a bioreactor process that uses controlled light exposure to induce photoisomerization. oup.com

Synthetic biology approaches, such as building randomized gene assemblies or modularizing pathways, can be used to fine-tune enzyme expression levels and optimize the metabolic flux towards the desired product. mdpi.comnih.gov Yeasts like Xanthophyllomyces dendrorhous and Saccharomyces cerevisiae are particularly attractive platforms due to their GRAS (Generally Recognized as Safe) status and their inherent production of the precursor acetyl-CoA through the mevalonate (B85504) pathway. oup.comnih.govnih.govscilit.com The successful engineering of these yeasts for complex xanthophylls demonstrates the high potential for developing a robust and sustainable biotechnological source of cis-Rubixanthin. mdpi.comnih.gov

Q & A

Q. How can systematic reviews on cis-Rubixanthin’s mechanisms address heterogeneity in experimental models?

- Methodological Answer : Apply PRISMA guidelines and meta-regression to assess source heterogeneity (e.g., cell lines, animal species). Use subgroup analysis to stratify findings by model type. Highlight gaps, such as limited data on blood-brain barrier penetration, and propose standardized protocols for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.